3-Chloro-5-isopropylbenzisoxazole
Description
Properties
Molecular Formula |
C10H10ClNO |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
3-chloro-5-propan-2-yl-1,2-benzoxazole |
InChI |
InChI=1S/C10H10ClNO/c1-6(2)7-3-4-9-8(5-7)10(11)12-13-9/h3-6H,1-2H3 |
InChI Key |
KMOWBJKLDJJYKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)ON=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 5 Isopropylbenzisoxazole
Classical Approaches to Benzisoxazole Core Construction and Adaptations for 3-Chloro-5-isopropylbenzisoxazole
The traditional synthesis of the benzisoxazole core is a well-established area of organic chemistry, primarily relying on cyclization reactions of appropriately substituted aromatic precursors. These methods have been adapted for the specific synthesis of 3-Chloro-5-isopropylbenzisoxazole.
Cyclization Reactions for Benzisoxazole Formation
The construction of the benzisoxazole ring system can be achieved through several classical cyclization strategies. A common and effective method involves the intramolecular cyclization of an ortho-hydroxy ketoxime. This process typically involves the formation of an O-N bond to close the five-membered ring. The reaction is often facilitated by a dehydrating agent or by converting the oxime's hydroxyl group into a good leaving group.
Another classical approach involves the reaction of a salicylaldehyde (B1680747) with hydroxylamine-O-sulfonic acid under basic conditions at room temperature. sigmaaldrich.com This method provides a direct route to the benzisoxazole core. Variations of this approach, starting from different substituted phenols, have been developed to produce a wide array of benzisoxazole derivatives.
Precursor Design and Synthesis for 3-Chloro-5-isopropylbenzisoxazole
The synthesis of 3-Chloro-5-isopropylbenzisoxazole necessitates the careful design and preparation of a specific precursor that contains the required chloro and isopropyl functionalities at the correct positions on the aromatic ring. A plausible and efficient synthetic route commences with a readily available starting material, 3-isopropylphenol (B134271).
The synthetic sequence can be outlined as follows:
Friedel-Crafts Acylation: The first step involves the electrophilic substitution of an acetyl group onto the aromatic ring of 3-isopropylphenol. The Friedel-Crafts acylation, a cornerstone of aromatic chemistry, is typically carried out using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. sigmaaldrich.comorganic-chemistry.orgyoutube.com The directing effects of the hydroxyl and isopropyl groups on 3-isopropylphenol favor the introduction of the acetyl group at the para-position to the hydroxyl group, yielding 2-hydroxy-4-isopropylacetophenone.
Oximation: The resulting 2-hydroxy-4-isopropylacetophenone is then converted to its corresponding oxime. This reaction is typically achieved by treating the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine, to neutralize the liberated HCl. scite.airesearchgate.net This step is crucial as it introduces the nitrogen atom required for the subsequent cyclization.
Chlorination and Cyclization: The final step involves the simultaneous chlorination at the 3-position and cyclization to form the benzisoxazole ring. This transformation can be achieved by treating the 2-hydroxy-4-isopropylacetophenone oxime with a chlorinating agent that also promotes cyclization.
The following table summarizes the proposed classical synthetic route with potential reaction conditions based on analogous transformations found in the literature.
| Step | Reactants | Reagents and Conditions | Product |
| 1. Friedel-Crafts Acylation | 3-Isopropylphenol, Acetyl Chloride | Aluminum Chloride (AlCl₃), Dichloromethane (CH₂Cl₂), 0°C to room temperature | 2-Hydroxy-4-isopropylacetophenone |
| 2. Oximation | 2-Hydroxy-4-isopropylacetophenone | Hydroxylamine Hydrochloride (NH₂OH·HCl), Sodium Acetate (CH₃COONa), Ethanol (EtOH), Reflux | 2-Hydroxy-4-isopropylacetophenone oxime |
| 3. Chlorination & Cyclization | 2-Hydroxy-4-isopropylacetophenone oxime | Thionyl Chloride (SOCl₂) or similar chlorinating/dehydrating agent, Pyridine, Heat | 3-Chloro-5-isopropylbenzisoxazole |
Modern Innovations in 3-Chloro-5-isopropylbenzisoxazole Synthesis
In recent years, significant advancements in synthetic organic chemistry have led to the development of more efficient, selective, and environmentally benign methods for the construction of heterocyclic compounds, including benzisoxazole derivatives. These modern innovations offer potential advantages over classical approaches for the synthesis of 3-Chloro-5-isopropylbenzisoxazole.
Transition Metal-Catalyzed Routes to Benzisoxazole Derivatives
Transition metal catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds, enabling novel strategies for the synthesis of complex molecules. While specific examples for the synthesis of 3-Chloro-5-isopropylbenzisoxazole using these methods are not extensively reported, the general principles can be readily adapted. For instance, palladium-catalyzed cross-coupling reactions could be employed to construct the key C-O or N-O bonds in the benzisoxazole ring.
A potential transition metal-catalyzed approach could involve the intramolecular cyclization of a suitably functionalized precursor, such as an ortho-halophenol derivative. The catalytic cycle would typically involve oxidative addition of the transition metal to the carbon-halogen bond, followed by coordination of the nucleophilic partner and subsequent reductive elimination to form the heterocyclic ring.
Microwave-Assisted Synthesis Strategies for 3-Chloro-5-isopropylbenzisoxazole
Microwave-assisted organic synthesis has gained widespread adoption due to its ability to dramatically reduce reaction times, improve yields, and enhance product purity. acgpubs.org The application of microwave irradiation to the synthesis of benzisoxazole derivatives has been shown to be highly effective. acgpubs.orgthieme-connect.deorganic-chemistry.org
For the synthesis of 3-Chloro-5-isopropylbenzisoxazole, a microwave-assisted approach could be particularly beneficial in the cyclization step. The reaction of 2-hydroxyalkyl/aryl ketoximes to form 1,2-benzisoxazoles can be significantly accelerated under microwave irradiation, often in the presence of a basic ionic liquid which acts as both a catalyst and a reaction medium. acgpubs.org This method offers the advantages of short reaction times (typically 30-60 seconds) and excellent yields (85-96%). acgpubs.org
The table below illustrates a potential microwave-assisted cyclization for a generic 2-hydroxyaryl ketoxime, which could be adapted for 2-hydroxy-4-isopropylacetophenone oxime.
| Reactant | Catalyst/Medium | Microwave Conditions | Product | Yield |
| 2-Hydroxyaryl ketoxime | 1-Butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH) | 30-60 seconds | 3-Substituted-1,2-benzisoxazole | 85-96% |
Green Chemistry Principles in 3-Chloro-5-isopropylbenzisoxazole Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of 3-Chloro-5-isopropylbenzisoxazole synthesis, several green chemistry strategies can be implemented.
The use of ionic liquids as recyclable catalysts and reaction media is a prominent green approach. nih.govresearchgate.netresearchgate.netrsc.org Ionic liquids are non-volatile, have high thermal stability, and can be reused, minimizing waste. rsc.org For instance, the microwave-assisted synthesis of benzisoxazoles in a basic ionic liquid not only accelerates the reaction but also provides an environmentally benign alternative to traditional volatile organic solvents. acgpubs.org
Furthermore, the development of solid acid catalysts offers another green alternative. nih.gov These catalysts are easily separated from the reaction mixture, simplifying the work-up procedure and allowing for their reuse. The use of solvent-free reaction conditions, often in conjunction with microwave irradiation, further enhances the green credentials of a synthetic route by eliminating the need for large volumes of potentially harmful solvents. thieme-connect.deorganic-chemistry.org
Stereoselective Synthesis of Chiral Analogues of 3-Chloro-5-isopropylbenzisoxazole
The introduction of chirality into heterocyclic scaffolds is a significant endeavor in medicinal chemistry, as stereoisomers often exhibit distinct pharmacological profiles. While the synthesis of chiral analogues of 3-Chloro-5-isopropylbenzisoxazole is not explicitly described in the available literature, general principles of stereoselective synthesis can be applied to devise potential strategies.
One approach could involve the use of a chiral auxiliary on the isopropyl group of a precursor molecule. This would guide the stereochemical outcome of a key bond-forming reaction, and the auxiliary could be subsequently removed.
Another strategy could be the enantioselective functionalization of a prochiral precursor. For instance, an enantioselective reaction could be employed to introduce a chiral center on the isopropyl moiety before the formation of the benzisoxazole ring.
Furthermore, the development of catalytic enantioselective methods for the synthesis of benzisoxazoles is an active area of research. While not specific to the target molecule, advances in this field could provide tools for the stereoselective synthesis of its chiral analogues. For example, metal-catalyzed or organocatalytic methods for the enantioselective cyclization to form the benzisoxazole ring could be explored. mdpi.com
The synthesis of isoxazole (B147169) derivatives through 1,3-dipolar cycloaddition reactions also presents opportunities for stereocontrol. nih.gov The use of chiral catalysts or chiral starting materials in such cycloadditions could potentially lead to the formation of enantiomerically enriched benzisoxazole analogues.
Scale-Up Considerations and Challenges in Academic Synthesis of 3-Chloro-5-isopropylbenzisoxazole
The transition of a synthetic route from a small-scale laboratory preparation to a larger, academic-scale synthesis presents a unique set of challenges. While large-scale industrial production has its own complexities, academic scale-up focuses on producing gram-to-multigram quantities of a compound for further research, often with limited resources.
Key challenges in the academic scale-up of 3-Chloro-5-isopropylbenzisoxazole synthesis would likely include:
Reaction Conditions: Reactions that are facile on a milligram scale may become problematic when scaled up. Exothermic reactions may require more efficient heat dissipation, and reactions requiring strict anhydrous or inert conditions can be more challenging to maintain on a larger scale. numberanalytics.com
Reagent Stoichiometry and Addition: The order and rate of reagent addition can significantly impact the reaction outcome and yield on a larger scale. For instance, in the [3+2] cycloaddition approach, the relative rates of formation of the benzyne (B1209423) and nitrile oxide intermediates are crucial for maximizing the yield of the desired benzisoxazole. nih.gov
Purification: Chromatographic purification, which is common in small-scale synthesis, can become cumbersome and solvent-intensive for larger quantities. The development of crystallization or extraction protocols for purification is often necessary for efficient scale-up.
Safety: The handling of larger quantities of potentially hazardous reagents and intermediates requires more stringent safety protocols and engineering controls.
Reaction Chemistry and Chemical Transformations of 3 Chloro 5 Isopropylbenzisoxazole
Reactivity of the Benzisoxazole Heterocyclic Ring System in 3-Chloro-5-isopropylbenzisoxazole
The benzisoxazole ring is an aromatic heterocycle, but the N-O bond within the isoxazole (B147169) moiety imparts a degree of instability, making it susceptible to ring-opening reactions under certain conditions. The benzene (B151609) ring, on the other hand, can undergo typical electrophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.
The isoxazole ring, while aromatic, can undergo cleavage of the weak N-O bond under various conditions, including reductive or basic environments. This ring-opening can be a gateway to the formation of other heterocyclic systems or functionalized benzenoid compounds. For instance, catalytic hydrogenation of benzisoxazoles can lead to the corresponding 2-hydroxybenzonitriles or aminophenols, depending on the reaction conditions and the nature of the substituents. While specific studies on 3-Chloro-5-isopropylbenzisoxazole are not extensively documented, analogous transformations on related benzisoxazole derivatives suggest that it would likely undergo similar ring-opening reactions.
Conversely, the formation of the benzisoxazole ring often involves a ring-closing reaction, typically through the cyclization of an appropriately substituted precursor, such as an o-hydroxyaryl oxime. The synthesis of 3-Chloro-5-isopropylbenzisoxazole itself would likely proceed through such a pathway, starting from 2-hydroxy-5-isopropylbenzaldehyde.
Electrophilic aromatic substitution (EAS) on the benzene ring of 3-Chloro-5-isopropylbenzisoxazole is guided by the directing effects of the fused isoxazole ring, the chloro group, and the isopropyl group. libretexts.orgorganicchemistrytutor.comlibretexts.orgyoutube.commasterorganicchemistry.com The isoxazole ring is generally considered to be a deactivating group, directing incoming electrophiles to the 4- and 6-positions. The chloro group is also deactivating but is an ortho-, para-director. The isopropyl group, being an alkyl group, is an activating ortho-, para-director.
Given the combined effects, predicting the precise regioselectivity of EAS reactions on 3-Chloro-5-isopropylbenzisoxazole is complex. The directing effects of the substituents can either be cooperative or competitive. For instance, in a nitration reaction, the nitro group could potentially be introduced at positions 4, 6, or 7. The outcome would depend on the specific reaction conditions and the relative strengths of the directing effects of the existing substituents. Steric hindrance from the isopropyl group might also play a significant role in favoring substitution at less hindered positions. libretexts.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 3-Chloro-5-isopropylbenzisoxazole
| Reaction | Electrophile | Predicted Major Product(s) | Rationale |
| Nitration | NO₂⁺ | 3-Chloro-5-isopropyl-6-nitrobenzisoxazole | The activating effect of the isopropyl group and the directing effect of the chloro group may favor substitution at the 6-position. |
| Bromination | Br⁺ | 3-Chloro-6-bromo-5-isopropylbenzisoxazole | Similar to nitration, the combined directing effects are likely to favor substitution at the 6-position. |
| Friedel-Crafts Acylation | RCO⁺ | 3-Chloro-5-isopropyl-6-acylbenzisoxazole | The deactivating nature of the benzisoxazole ring might necessitate harsh conditions. Substitution is expected at the most activated and sterically accessible position. |
The chloro group at the 3-position of the benzisoxazole ring is susceptible to nucleophilic aromatic substitution (SNA_r). youtube.comyoutube.com The electron-withdrawing nature of the fused isoxazole ring activates the C-Cl bond towards nucleophilic attack. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion to afford a range of 3-substituted benzisoxazole derivatives. The reactivity in SNA_r reactions can be influenced by the nature of the nucleophile and the reaction conditions, such as temperature and the presence of a catalyst.
For instance, the reaction of 3-Chloro-5-isopropylbenzisoxazole with an amine in the presence of a suitable base would be expected to yield the corresponding 3-amino-5-isopropylbenzisoxazole derivative.
Functional Group Transformations of 3-Chloro-5-isopropylbenzisoxazole
Beyond the reactions involving the heterocyclic ring system, the chloro and isopropyl substituents on 3-Chloro-5-isopropylbenzisoxazole offer further opportunities for chemical modification.
The isopropyl group attached to the benzene ring can undergo reactions typical of benzylic alkyl groups. One of the most common transformations is oxidation. youtube.comgoogle.com Under strong oxidizing conditions, such as with potassium permanganate (B83412) or chromic acid, the isopropyl group can be oxidized to a carboxylic acid group, yielding 3-chloro-1,2-benzisoxazole-5-carboxylic acid. Milder oxidation conditions could potentially lead to the formation of the corresponding alcohol or ketone. These transformations provide a route to introduce new functional groups at the 5-position of the benzisoxazole ring.
The chloro group at the 3-position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. wikipedia.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at this position.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-substituted benzisoxazole with a boronic acid or its ester in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgnih.gov This method allows for the introduction of aryl, heteroaryl, or vinyl groups at the 3-position.
Heck Reaction: The Heck reaction couples the chloro-substituted benzisoxazole with an alkene to form a new carbon-carbon bond, leading to the synthesis of 3-vinylbenzisoxazole derivatives. wikipedia.orgnih.govbeilstein-journals.org
Buchwald-Hartwig Amination: This reaction provides a versatile method for the formation of carbon-nitrogen bonds by coupling the chloro-substituted benzisoxazole with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the chloro-substituted benzisoxazole with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org
Table 2: Representative Cross-Coupling Reactions of 3-Chloro-5-isopropylbenzisoxazole
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-Isopropyl-3-phenylbenzisoxazole |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 5-Isopropyl-3-styrylbenzisoxazole |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | N-(5-Isopropylbenzisoxazol-3-yl)aniline |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 5-Isopropyl-3-(phenylethynyl)benzisoxazole |
Transformations Involving the Nitrogen and Oxygen Atoms of the Isoxazole Ring
The nitrogen and oxygen atoms of the isoxazole ring in 3-chloro-5-isopropylbenzisoxazole are central to its characteristic transformations. These reactions typically involve the cleavage of the N-O bond, which is the most labile bond in the heterocyclic ring.
One of the fundamental reactions of the benzisoxazole ring is its cleavage under basic conditions, a transformation known as the Kemp elimination. wikipedia.org When subjected to a strong base, the relatively weak N-O bond in 1,2-benzisoxazoles can be broken to yield a 2-hydroxybenzonitrile (B42573) species. wikipedia.org For 3-chloro-5-isopropylbenzisoxazole, this would theoretically lead to the formation of 2-hydroxy-4-isopropyl-6-chlorobenzonitrile.
Reductive cleavage of the N-O bond is another significant transformation. This can be achieved using various reducing agents, with catalytic hydrogenation being a common method. For instance, hydrogenolysis using reagents like Raney nickel can cleave the N-O bond. nih.gov Such reductive processes are fundamental in the synthetic manipulation of the isoxazole core, often leading to β-enaminoketones or related structures after rearrangement. The general transformation involves the opening of the isoxazole ring to afford a more flexible intermediate that can be used in further synthetic steps.
The isoxazole ring can also undergo rearrangements. While specific studies on 3-chloro-5-isopropylbenzisoxazole are not prevalent in publicly available literature, related isoxazole systems are known to undergo thermal or photochemical rearrangements to form various isomeric heterocycles, such as oxazoles or azirines, although these are less common for the stable benzisoxazole system.
Below is a table summarizing potential transformations involving the nitrogen and oxygen atoms of the benzisoxazole ring, based on general reactivity patterns of this heterocyclic system.
| Reaction Type | Reagents and Conditions | Potential Product from 3-Chloro-5-isopropylbenzisoxazole | General Reference |
| Base-Induced Ring Opening (Kemp Elimination) | Strong base (e.g., potassium tert-butoxide) | 2-hydroxy-4-isopropyl-6-chlorobenzonitrile | wikipedia.org |
| Reductive N-O Bond Cleavage | Catalytic hydrogenation (e.g., Raney Ni, H₂) | Intermediates such as the corresponding β-enaminoketone | nih.gov |
Note: The products listed are theoretical and based on the known reactivity of the parent benzisoxazole ring system. Specific experimental data for 3-chloro-5-isopropylbenzisoxazole is limited.
Photochemical and Electrochemical Reactivity of 3-Chloro-5-isopropylbenzisoxazole
The photochemical and electrochemical behavior of 3-chloro-5-isopropylbenzisoxazole is influenced by the electronic properties of the benzisoxazole ring and its substituents. The aromatic nature of the benzisoxazole system imparts a degree of stability, but the heteroatoms and the chloro substituent also provide sites for photochemical and electrochemical activity.
Photochemical Reactivity
Generally, benzisoxazoles are relatively stable to light. wikipedia.org However, the presence of chromophores can lead to photochemical reactions. The UV absorption characteristics of benzisoxazole derivatives suggest potential for photochemical transformations. For instance, benzisoxazole 2-oxides have been investigated as UV absorbers, indicating that the benzisoxazole core can interact with UV radiation. psu.edu
The photolysis of related heterocyclic systems can offer insights. For example, the photochemical cyclization of 2-azidobenzoic acids can yield 2,1-benzisoxazol-3(1H)-ones, demonstrating that N-O bond formation can be photochemically induced under certain conditions. nih.gov Conversely, photochemical cleavage of the N-O bond in the benzisoxazole ring is also a possibility, potentially leading to reactive intermediates like nitrenes or diradicals, which could then undergo further reactions. The photolysis of 3-chloro-3-aryldiazirines, which also involves a three-membered ring with nitrogen, is known to produce carbenes that can undergo various reactions. researchgate.net While not directly analogous, it highlights the potential for photochemically induced fragmentation in strained heterocyclic systems.
Electrochemical Reactivity
The electrochemical reactivity of 3-chloro-5-isopropylbenzisoxazole would likely involve the reduction of the N-O bond or the carbon-chlorine bond. The isoxazole ring can be electrochemically reduced, typically resulting in the cleavage of the weak N-O bond. This process is analogous to chemical reduction and would likely yield intermediates that can be further transformed.
The presence of the chloro substituent on the aromatic ring introduces another electrochemically active site. The C-Cl bond can be reduced electrochemically, a common reaction for aryl halides. The relative reduction potentials of the N-O bond and the C-Cl bond would determine the initial site of electrochemical transformation.
Detailed experimental studies on the specific photochemical and electrochemical reactivity of 3-chloro-5-isopropylbenzisoxazole are not widely reported. The table below summarizes the expected reactivity based on the general behavior of benzisoxazoles and related halogenated aromatic compounds.
| Reactivity Type | Potential Transformation | Influencing Factors | General Reference |
| Photochemical | Potential for N-O bond cleavage or rearrangement upon UV irradiation. | Wavelength of light, solvent, presence of photosensitizers. | psu.edunih.govresearchgate.net |
| Electrochemical | Reductive cleavage of the N-O bond or the C-Cl bond. | Electrode potential, solvent, supporting electrolyte. | General principles of electro-organic chemistry. |
Note: The information provided is based on the general reactivity of related chemical structures, as specific experimental data for 3-chloro-5-isopropylbenzisoxazole is not extensively documented in the reviewed literature.
Theoretical and Computational Investigations of 3 Chloro 5 Isopropylbenzisoxazole
Conformational Analysis and Stereochemical Insights from Computational Chemistry
No data tables or research findings could be generated as no source material is available for this specific compound.
Computational Design Principles for Novel 3-Chloro-5-isopropylbenzisoxazole Derivatives
The rational design of novel derivatives of 3-Chloro-5-isopropylbenzisoxazole is a key strategy in modern medicinal chemistry to enhance therapeutic efficacy and selectivity. Computational approaches play a pivotal role in this process, allowing for the systematic exploration of chemical space and the prediction of molecular properties, thereby guiding the synthesis of new chemical entities with improved biological activity profiles. These computational strategies are largely centered on understanding the structure-activity relationships (SAR) and the interactions between the ligand and its biological target.
A fundamental approach in the computational design of novel 3-Chloro-5-isopropylbenzisoxazole derivatives involves pharmacomodulation studies. nih.govresearchgate.net This entails the strategic modification of the core scaffold to optimize its interaction with a specific biological target. For instance, a rigidification strategy might be employed to lock the molecule into a more favorable conformation for binding. nih.govresearchgate.net This can be inspired by the structures of known bioactive compounds that share the benzisoxazole core. nih.govresearchgate.net
Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. researchgate.net This method is instrumental in understanding the binding affinity and mode of interaction of 3-Chloro-5-isopropylbenzisoxazole derivatives with their target. researchgate.netbiotech-asia.org By analyzing the docking poses, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-receptor complex. This information is crucial for designing derivatives with enhanced binding affinity and selectivity. For example, docking studies can reveal that specific substitutions on the benzisoxazole ring or the isopropyl group could lead to more favorable interactions with the active site of a target enzyme. biotech-asia.org
The insights gained from molecular docking studies can then be used to inform the design of new derivatives. For instance, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, a derivative with a bulky hydrophobic group at the corresponding position on the 3-Chloro-5-isopropylbenzisoxazole scaffold could be designed to fill this pocket and enhance binding affinity.
Another important aspect of computational design is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These properties are critical for the successful development of a drug candidate. Computational models can be used to predict various ADMET parameters, such as oral bioavailability, blood-brain barrier permeability, and potential toxicity. By identifying potential liabilities early in the design process, chemists can prioritize the synthesis of derivatives with more favorable pharmacokinetic and safety profiles.
The following table illustrates hypothetical data from a computational study on designed derivatives of 3-Chloro-5-isopropylbenzisoxazole, showcasing the integration of docking scores and predicted ADMET properties to guide lead optimization.
| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Oral Bioavailability (%) | Predicted Blood-Brain Barrier Permeability |
| Lead Compound | 3-Chloro-5-isopropylbenzisoxazole | -7.5 | 60 | Moderate |
| Derivative 1 | Addition of a hydroxyl group to the isopropyl moiety | -8.2 | 65 | Low |
| Derivative 2 | Replacement of the chloro group with a fluoro group | -7.3 | 62 | High |
| Derivative 3 | Addition of a methyl group to the phenyl ring | -7.9 | 55 | Moderate |
| Derivative 4 | Introduction of a carboxamide group at the 6-position | -8.5 | 70 | Low |
The design of novel 3-Chloro-5-isopropylbenzisoxazole derivatives is a multidisciplinary effort that heavily relies on computational chemistry. By combining techniques such as molecular docking, SAR analysis, and ADMET prediction, researchers can rationally design and prioritize the synthesis of new compounds with improved therapeutic potential. This iterative cycle of design, synthesis, and biological evaluation, supported by computational insights, accelerates the discovery of new and effective drug candidates. nih.govresearchgate.net
Strategic Derivatization and Analogue Synthesis Based on the 3 Chloro 5 Isopropylbenzisoxazole Core
Design Principles for Structural Modification and Diversification of the 3-Chloro-5-isopropylbenzisoxazole Scaffold
The design of new analogues based on the 3-chloro-5-isopropylbenzisoxazole core is guided by established principles of medicinal chemistry and material science. The primary goal is to systematically alter the physicochemical and biological properties of the molecule through targeted structural modifications. Key considerations include the electronic effects, steric bulk, and lipophilicity of the substituents, as these factors can significantly influence the molecule's interactions with biological targets or its material properties.
Structure-activity relationship (SAR) studies on related benzisoxazole derivatives have shown that the nature and position of substituents on the benzisoxazole ring are critical. For instance, the introduction of electron-withdrawing groups, such as halogens, can enhance the biological activity of some benzisoxazole-containing compounds. organic-chemistry.org The presence of the chloro group at the 3-position and the isopropyl group at the 5-position of the core scaffold already sets a specific electronic and steric profile.
Further diversification can be achieved by:
Modification of the 3-position: The chloro group at the 3-position is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Functionalization of the benzene (B151609) ring: The available positions on the benzene ring (4, 6, and 7) are targets for electrophilic substitution or modern cross-coupling reactions to introduce additional diversity.
Modification of the isopropyl group: While less common, modification of the isopropyl group at the 5-position could be explored to fine-tune steric and lipophilic properties.
Annulation strategies: The fusion of additional rings to the benzisoxazole core can lead to the formation of novel polycyclic systems with distinct three-dimensional shapes and electronic properties.
The selection of specific synthetic pathways is guided by the desired structural changes and the reactivity of the 3-chloro-5-isopropylbenzisoxazole core.
Synthesis of Halogenated Analogues of 3-Chloro-5-isopropylbenzisoxazole
The introduction of additional halogen atoms onto the 3-chloro-5-isopropylbenzisoxazole scaffold can significantly impact its properties. Halogenation can alter the electronic distribution within the molecule, influence its metabolic stability, and provide new vectors for further functionalization. While specific studies on the halogenation of 3-chloro-5-isopropylbenzisoxazole are not extensively documented, general methods for the halogenation of aromatic and heteroaromatic systems can be applied.
Electrophilic aromatic substitution is a common method for introducing halogens onto the benzene ring of the benzisoxazole core. The directing effects of the existing substituents (the chloro, isopropyl, and isoxazole (B147169) ring itself) will determine the regioselectivity of the reaction.
| Halogenation Method | Reagent and Conditions | Potential Products |
| Chlorination | N-Chlorosuccinimide (NCS), solvent (e.g., MeCN), catalyst (e.g., acid) | Mono- or di-chlorinated analogues at the 4, 6, or 7-positions |
| Bromination | N-Bromosuccinimide (NBS), solvent (e.g., CCl4), initiator (e.g., AIBN or light) | Mono- or di-brominated analogues at the 4, 6, or 7-positions |
| Iodination | N-Iodosuccinimide (NIS), solvent (e.g., MeCN), catalyst (e.g., acid) | Mono- or di-iodinated analogues at the 4, 6, or 7-positions |
It has been noted in studies of related benzisoxazole derivatives that the introduction of a halogen atom at the 5-position can lead to an increase in biological activity, suggesting that modifications at other positions of the benzene ring could also yield compounds with interesting properties. organic-chemistry.org
Introduction of Alkyl, Aryl, and Heteroaryl Substituents onto the 3-Chloro-5-isopropylbenzisoxazole Core
The introduction of alkyl, aryl, and heteroaryl groups is a cornerstone of analogue synthesis, allowing for extensive exploration of the chemical space around the 3-chloro-5-isopropylbenzisoxazole core. Modern cross-coupling reactions are particularly powerful tools for this purpose.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are widely used for the formation of carbon-carbon bonds. The chloro group at the 3-position can potentially be used as a handle for these reactions, although the C-Cl bond is generally less reactive than C-Br or C-I bonds. Alternatively, halogenated analogues prepared as described in section 5.2 can serve as substrates for these couplings.
A highly effective strategy for the arylation of benzisoxazoles is through direct C-H activation. This approach avoids the need for pre-functionalization of the benzisoxazole ring and allows for the direct coupling with aryl halides.
| Coupling Reaction | Catalyst/Ligand System | Substrates | Product Type |
| Suzuki Coupling | Pd(OAc)2, phosphine (B1218219) ligand (e.g., SPhos, XPhos) | Arylboronic acid or ester | Arylated benzisoxazole |
| Stille Coupling | Pd(PPh3)4 | Organostannane | Alkylated or arylated benzisoxazole |
| Direct C-H Arylation | Pd(OAc)2, ligand (e.g., NiXantphos) | Aryl bromide or chloride | Arylated benzisoxazole |
For instance, palladium-catalyzed direct C-5 arylation of azoles has been achieved using anisole (B1667542) as a solvent, highlighting the potential for regioselective functionalization. nih.gov A triphenylphosphine-mediated Barbier-Grignard-type reaction has also been reported for the synthesis of 3-aryl or 3-alkyl substituted 1,2-benzisoxazoles from 2-hydroxybenzonitriles and bromides, offering another potential route for derivatization at the 3-position. organic-chemistry.org
Formation of Polycyclic Systems Incorporating the 3-Chloro-5-isopropylbenzisoxazole Moiety
The creation of polycyclic systems by fusing additional rings onto the 3-chloro-5-isopropylbenzisoxazole scaffold can lead to structurally novel and rigid molecules with unique properties. nih.gov Such modifications can significantly alter the shape and electronic characteristics of the parent molecule.
Several synthetic strategies can be employed to construct these polycyclic systems:
[3+2] Cycloaddition Reactions: The reaction of in situ generated nitrile oxides with arynes is a powerful method for constructing the benzisoxazole ring itself and can be adapted to build more complex structures. nih.gov This approach allows for the formation of both a C-C and a C-O bond in a single step.
Annulation Reactions: The fusion of a new ring onto the existing benzisoxazole can be achieved through various annulation strategies. For example, palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes has been used to synthesize naphthalene-fused isoxazoles. organic-chemistry.org A similar strategy could be envisioned starting from a halogenated derivative of 3-chloro-5-isopropylbenzisoxazole.
Intramolecular Cyclization: The introduction of appropriate functional groups onto the benzisoxazole core can set the stage for intramolecular cyclization reactions to form new rings. For instance, a tandem alkylation-cyclization of a 3-(2-hydroxyphenyl)-isoxazole derivative with allyl dibromides has been reported to yield polycyclic systems. organic-chemistry.org
| Cyclization Strategy | Key Intermediates | Resulting Polycyclic System |
| [3+2] Cycloaddition | Nitrile oxide and aryne | Fused aromatic systems |
| Palladium-catalyzed Annulation | Halogenated benzisoxazole and alkyne | Naphtho[2,1-d]isoxazole derivatives |
| Tandem Alkylation-Cyclization | Hydroxyphenyl-isoxazole and dihalide | Cyclohexane-fused isoxazole derivatives |
These methods provide a versatile toolbox for accessing a wide range of novel polycyclic compounds based on the 3-chloro-5-isopropylbenzisoxazole core.
Exploration of New Reaction Spaces for 3-Chloro-5-isopropylbenzisoxazole Derivatization
Beyond classical synthetic methods, the exploration of new reaction spaces is essential for the continued development of novel 3-chloro-5-isopropylbenzisoxazole derivatives. C-H functionalization represents a particularly attractive and atom-economical approach for the direct introduction of new substituents.
Transition metal-catalyzed C-H activation allows for the conversion of otherwise unreactive C-H bonds into new functional groups, often with high regioselectivity. This strategy can be applied to the available C-H bonds on the benzene ring of the 3-chloro-5-isopropylbenzisoxazole scaffold.
Another emerging area is the use of photoredox catalysis, which can enable novel transformations under mild reaction conditions. These methods can provide access to reactive intermediates that are not easily generated through traditional thermal methods.
The development of divergent synthetic pathways from a common intermediate is also a powerful strategy. For example, a common N-Cl imine intermediate derived from an ortho-hydroxyaryl N-H ketimine can be selectively converted to either a 3-substituted benzisoxazole or a 2-substituted benzoxazole (B165842) depending on the reaction conditions. organic-chemistry.org Applying such divergent strategies to derivatives of 3-chloro-5-isopropylbenzisoxazole could rapidly generate a library of diverse compounds.
The continuous exploration of these and other novel synthetic methodologies will be crucial for unlocking the full potential of the 3-chloro-5-isopropylbenzisoxazole scaffold in the development of new molecules with tailored properties.
Mechanistic Insights into Reactions Involving 3 Chloro 5 Isopropylbenzisoxazole
Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Labeling Studies
Kinetic and isotopic labeling studies are powerful tools for elucidating reaction mechanisms, providing insights into rate-determining steps and the involvement of specific atoms in bond-breaking and bond-forming processes. While specific data for 3-Chloro-5-isopropylbenzisoxazole is unavailable, studies on related heterocyclic systems provide a framework for understanding its potential reactivity.
Kinetic studies on the ring-opening of related heterocyclic compounds, such as oxazolinones, have shown that the reactions can be subject to both acid and base catalysis. researchgate.net The rates of these reactions are influenced by solvent polarity and the nature of the substituents on the ring. researchgate.net For instance, the acid-catalyzed ring-opening of epoxides, another class of heterocyclic compounds, is dependent on hydronium ion activity and the presence of other nucleophiles. nih.gov It is plausible that the reactions of 3-Chloro-5-isopropylbenzisoxazole would exhibit similar dependencies.
Isotopic labeling experiments are instrumental in tracking the fate of atoms during a reaction. For example, in the study of the DNA strand cleavage by 1,2,4-benzotriazine (B1219565) 1,4-di-N-oxide, deuterium (B1214612) labeling was used to distinguish between different mechanistic pathways. nih.gov Such an approach could be invaluable in studying the reactions of 3-Chloro-5-isopropylbenzisoxazole. For instance, labeling the isopropyl group with deuterium could help elucidate its role in potential metabolic pathways.
Table 1: Representative Kinetic Data for Ring-Opening Reactions of Related Heterocycles
| Compound | Reaction Conditions | Rate Constant (k) | Reference |
| 2-Aryl-4-arylmethylene-2-oxazolin-5-one | Alkaline hydrolysis in dioxane-water | Varies with solvent composition | researchgate.net |
| Isoprene-derived epoxydiols | Acid-catalyzed ring-opening in H₂SO₄/Na₂SO₄ | Dependent on H₃O⁺ activity and sulfate (B86663) concentration | nih.gov |
This table presents generalized data for related heterocyclic systems to illustrate the types of kinetic information obtained from such studies. Specific values are not provided as they are highly dependent on the exact substrate and conditions.
Spectroscopic Probing of Reaction Intermediates Derived from 3-Chloro-5-isopropylbenzisoxazole
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for the detection and characterization of transient reaction intermediates. researchgate.net The application of in operando techniques, where spectra are recorded as the reaction proceeds, has been particularly insightful. researchgate.net
For benzoxazole (B165842) synthesis, a related heterocyclic system, combined flow NMR and FTIR spectroscopy has been used to conclusively identify reaction intermediates and determine the rate-determining step. researchgate.net This methodology could be applied to study the reactions of 3-Chloro-5-isopropylbenzisoxazole, potentially allowing for the observation of fleeting intermediates formed during ring-opening or substitution reactions.
The photochemical rearrangement of 3,5-dimethylisoxazole (B1293586) has been studied computationally, identifying transient intermediates such as an acetyl nitrile ylide. nih.gov Experimental detection of such intermediates would rely on spectroscopic techniques capable of capturing short-lived species.
Table 2: Spectroscopic Data for a Representative Isoxazole (B147169) Derivative
| Compound | Spectroscopic Technique | Key Signals (δ, ppm or cm⁻¹) | Interpretation | Reference |
| 4-Methyl-Benzaldoxime | ¹H NMR (CDCl₃) | 2.36 (s, 3H), 7.18-7.47 (m, 4H), 8.11 (s, 1H), 9.5 (br s, 1H) | Methyl, aromatic, CH=N, and OH protons | sciarena.com |
| (3-para-tolyl-isoxazol-5-yl)-methyl pentanoate | ¹H NMR (CDCl₃) | 0.87 (t, 3H), 1.28-1.58 (m, 4H), 2.21 (t, 2H), 2.33 (s, 3H), 5.19 (s, 2H), 6.59 (s, 1H), 7.18 (d, 2H), 7.56 (d, 2H) | Aliphatic chain, tolyl methyl, methylene (B1212753) next to isoxazole, isoxazole proton, and aromatic protons | sciarena.com |
| (3-para-tolyl-isoxazol-5-yl)-methyl pentanoate | ¹³C NMR (CDCl₃) | 12.4, 20.0, 20.9, 25.5, 32.3, 54.9, 97.8, 100.8, 125.4, 128.3, 139.0, 165.9, 191.2 | Aliphatic, aromatic, and carbonyl carbons | sciarena.com |
| (3-para-tolyl-isoxazol-5-yl)-methyl pentanoate | IR (KBr) | 1433, 1612, 1740, 2871, 2954, 3032, 3132 cm⁻¹ | C=C, C=N, C=O, and C-H stretching vibrations | sciarena.com |
This table provides an example of the type of spectroscopic data used to characterize isoxazole derivatives. The data is for a specific compound as reported in the literature and serves as an illustration.
Role of Solvent Effects and Catalysis in 3-Chloro-5-isopropylbenzisoxazole Reactions
Solvent and catalyst choice can profoundly influence the rate, and even the outcome, of a chemical reaction. Solvents can stabilize transition states, and catalysts can provide alternative, lower-energy reaction pathways.
The kinetics of the ring-opening of oxazolinones are significantly affected by the solvent composition, with the reaction being entropy-controlled, indicating a high degree of ordering in the transition state due to solute-solvent interactions. researchgate.net For 3-Chloro-5-isopropylbenzisoxazole, polar protic solvents might be expected to facilitate reactions involving charged intermediates or transition states, such as the cleavage of the N-O bond.
Catalysis in reactions of related benzoxazines has been studied, with Lewis acids like lithium iodide being effective in promoting ring-opening polymerization. itu.edu.tr The lithium cation coordinates to the oxygen or nitrogen atom, facilitating the ring-opening process. itu.edu.tr It is conceivable that similar Lewis acid catalysis could be employed to promote reactions of 3-Chloro-5-isopropylbenzisoxazole. Furthermore, the reductive ring scission of the benzisoxazole-containing drug zonisamide (B549257) is catalyzed by cytochrome P450 enzymes, highlighting the potential for biocatalysis in the transformation of this scaffold. researchgate.net
Understanding Regioselectivity and Stereoselectivity in Transformations of 3-Chloro-5-isopropylbenzisoxazole
Regioselectivity and stereoselectivity are critical aspects of chemical synthesis, determining which of several possible isomers is formed. In the context of 3-Chloro-5-isopropylbenzisoxazole, these concepts would be particularly relevant in reactions that introduce new functional groups or chiral centers.
The 5-isopropyl group on the benzene (B151609) ring will influence the regioselectivity of electrophilic aromatic substitution reactions. As an ortho-, para-director, it would activate the positions ortho and para to it. However, the directing effects of the isoxazole ring and the chloro substituent would also need to be considered. The 3-chloro substituent, being electron-withdrawing, would deactivate the benzisoxazole ring towards electrophilic attack, but would direct incoming electrophiles to the meta position relative to itself. The interplay of these electronic effects would determine the final regiochemical outcome.
Stereoselectivity would become a factor in reactions that create a new chiral center, for instance, in the reduction of a ketone that might be introduced onto the isopropyl group, or in addition reactions to the C=N bond of the isoxazole ring. The existing molecular framework would likely influence the stereochemical course of such reactions, potentially leading to a preference for one stereoisomer over another.
While no specific studies on the regioselectivity or stereoselectivity of 3-Chloro-5-isopropylbenzisoxazole reactions are available, the principles of organic chemistry provide a solid foundation for predicting and understanding these aspects of its reactivity.
Applications of 3 Chloro 5 Isopropylbenzisoxazole in Advanced Organic Synthesis
3-Chloro-5-isopropylbenzisoxazole as a Precursor for Complex Heterocyclic Structures (Non-Pharmaceutical)
There is no available scientific literature detailing the use of 3-Chloro-5-isopropylbenzisoxazole as a starting material for the synthesis of complex, non-pharmaceutical heterocyclic structures. Research efforts have not yet focused on leveraging this specific molecule for creating advanced materials, dyes, or other functional non-pharmaceutical compounds.
Utility of 3-Chloro-5-isopropylbenzisoxazole in Cascade Reactions and Multicomponent Reactions
A review of current research indicates that 3-Chloro-5-isopropylbenzisoxazole has not been reported as a substrate or key component in cascade or multicomponent reactions. These efficient synthetic strategies, which allow for the formation of complex molecules in a single step, have not yet been applied to or developed with this particular benzisoxazole derivative.
Design of Molecular Probes and Tools for Chemical Biology (Excluding Biological Activities)
There are no published studies on the design or synthesis of molecular probes, sensors, or other chemical biology tools derived from 3-Chloro-5-isopropylbenzisoxazole. The potential application of this compound in areas such as fluorescent labeling or as a non-active component of a larger bioactive system has not been investigated.
Emerging Research Frontiers for 3 Chloro 5 Isopropylbenzisoxazole in Pure Chemistry
Integration of 3-Chloro-5-isopropylbenzisoxazole into Advanced Material Science Architectures
The integration of heterocyclic compounds into advanced materials is a burgeoning field of research. While direct studies on 3-chloro-5-isopropylbenzisoxazole in materials science are not yet prevalent, the broader class of benzisoxazoles and related heterocycles offers insights into its potential. The unique electronic and structural properties of the benzisoxazole ring, influenced by the chloro and isopropyl substituents, could be harnessed for the development of novel materials.
For instance, benzisoxazole derivatives are being explored for their applications in organic electronics. The aromatic nature of the benzisoxazole core suggests that it could serve as a building block for organic semiconductors or as a component in thermally stable polymers. The introduction of the chloro and isopropyl groups can be expected to modulate key material properties such as solubility, processability, and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Future research could focus on the synthesis of polymers incorporating the 3-chloro-5-isopropylbenzisoxazole moiety. The chloro-substituent, in particular, could serve as a site for further functionalization or as a handle for cross-linking reactions, enabling the creation of complex three-dimensional polymer networks. The isopropyl group, with its steric bulk, could influence the packing of polymer chains, potentially leading to materials with tailored morphologies and photophysical properties.
| Potential Material Application | Role of 3-Chloro-5-isopropylbenzisoxazole | Expected Impact of Substituents |
| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting or hole-transporting layer | Chloro group may enhance electron affinity; Isopropyl group may improve solubility and film morphology. |
| Organic Photovoltaics (OPVs) | Component of donor or acceptor materials | Substituents can tune the optical bandgap and energy levels for efficient charge separation. |
| High-Performance Polymers | Monomeric unit for polymerization | Chloro group offers a site for post-polymerization modification; Isopropyl group can enhance solubility and thermal stability. |
Supramolecular Chemistry and Self-Assembly of 3-Chloro-5-isopropylbenzisoxazole Derivatives
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area where 3-chloro-5-isopropylbenzisoxazole could find application. The benzisoxazole core, with its heteroatoms, provides opportunities for hydrogen bonding, while the aromatic system can participate in π-π stacking interactions. The chloro and isopropyl substituents would further influence these interactions.
Studies on related benzoxazole (B165842) derivatives have shown their ability to self-assemble into organized structures like nanofibers and gels. researchgate.net For example, carbazole-based vinyl-benzoxazole derivatives have been shown to form gels where the self-assembly is driven by a combination of π-π stacking, hydrogen bonding, and hydrophobic forces. researchgate.net It is conceivable that appropriately functionalized derivatives of 3-chloro-5-isopropylbenzisoxazole could exhibit similar self-assembly behavior, leading to the formation of soft materials with interesting properties.
| Type of Non-Covalent Interaction | Potential Role of 3-Chloro-5-isopropylbenzisoxazole |
| Halogen Bonding | The chlorine atom can act as a halogen bond donor. |
| π-π Stacking | The aromatic benzisoxazole core can participate in stacking interactions. |
| Hydrogen Bonding | The nitrogen and oxygen atoms of the isoxazole (B147169) ring can act as hydrogen bond acceptors. |
| van der Waals Forces | The isopropyl group can contribute to overall intermolecular interactions. |
Future Directions in the Sustainable Synthesis of Benzisoxazole Analogues
The development of sustainable and environmentally friendly synthetic methods is a major focus of modern chemistry. While traditional methods for synthesizing benzisoxazoles often involve harsh conditions and hazardous reagents, recent research has focused on greener alternatives. nih.govorgchemres.org These approaches can be readily adapted for the synthesis of 3-chloro-5-isopropylbenzisoxazole and its analogues.
One promising direction is the use of catalytic methods. For instance, copper-catalyzed reactions have been employed for the synthesis of benzisoxazole derivatives. acs.org These methods often proceed under milder conditions and with higher atom economy compared to stoichiometric reactions. Another green approach involves the use of ultrasound irradiation, which can accelerate reaction rates and reduce energy consumption. nih.gov The use of environmentally benign solvents like water or glycerol, or even solvent-free conditions, is also a key aspect of sustainable synthesis. orgchemres.org
Future research in this area could focus on developing a catalytic, one-pot synthesis of 3-chloro-5-isopropylbenzisoxazole from readily available starting materials. This would not only be more environmentally friendly but also more cost-effective for the large-scale production of this compound and its derivatives.
| Sustainable Synthesis Approach | Application to Benzisoxazole Synthesis | Potential Advantages |
| Catalysis | Use of transition metal catalysts (e.g., copper, palladium) to promote cyclization reactions. | Milder reaction conditions, higher yields, and improved selectivity. |
| Ultrasound Irradiation | Sonication to provide energy for the reaction. | Shorter reaction times and reduced energy consumption. nih.gov |
| Green Solvents | Use of water, glycerol, or ionic liquids as the reaction medium. | Reduced environmental impact and improved safety. orgchemres.org |
| Solvent-Free Reactions | Conducting reactions in the absence of a solvent. | Minimized waste generation and simplified purification. nih.gov |
Computational Predictions for Undiscovered Reactivity of 3-Chloro-5-isopropylbenzisoxazole
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity and properties of molecules. worldscientific.comnih.govnih.gov While specific computational studies on 3-chloro-5-isopropylbenzisoxazole are lacking, DFT studies on related benzisoxazole and benzoxazole systems can provide valuable insights.
DFT calculations can be used to determine the electronic structure of 3-chloro-5-isopropylbenzisoxazole, including its molecular orbitals and electrostatic potential. This information can help predict its reactivity towards electrophiles and nucleophiles. For example, the HOMO-LUMO energy gap is a key indicator of chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.
Furthermore, computational methods can be used to model potential reaction pathways and transition states, providing a deeper understanding of reaction mechanisms. This can be particularly useful for predicting undiscovered reactions of 3-chloro-5-isopropylbenzisoxazole, such as its behavior in pericyclic reactions or its potential to undergo novel rearrangements. For instance, the Kemp elimination, a base-induced cleavage of the N-O bond in benzisoxazoles, is a known reaction that could be computationally explored for this specific derivative. wikipedia.org
| Computational Method | Information Gained for 3-Chloro-5-isopropylbenzisoxazole |
| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, electrostatic potential, and reaction energetics. worldscientific.comnih.gov |
| Time-Dependent DFT (TD-DFT) | Excited state properties, UV-Vis absorption spectra, and fluorescence properties. nih.gov |
| Molecular Dynamics (MD) Simulations | Conformational analysis and dynamics of self-assembly in solution. |
Potential for 3-Chloro-5-isopropylbenzisoxazole in Methodological Development in Organic Chemistry
The benzisoxazole ring system can serve as a versatile scaffold for the development of new synthetic methodologies. The presence of multiple reaction sites in 3-chloro-5-isopropylbenzisoxazole, including the aromatic ring, the isoxazole ring, and the chloro-substituent, makes it an attractive substrate for exploring novel transformations.
The chloro group, for example, can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of substituents at the 3-position, leading to a diverse library of novel benzisoxazole derivatives. The isoxazole ring itself can undergo various transformations, including ring-opening reactions under reductive or basic conditions.
Recent advances in benzisoxazole synthesis have utilized [3+2] cycloaddition reactions between in situ generated nitrile oxides and arynes. acs.org This methodology provides a direct route to functionalized benzisoxazoles under mild conditions. Exploring the participation of precursors to 3-chloro-5-isopropylbenzisoxazole in such cycloadditions could lead to more efficient and versatile synthetic routes.
| Reaction Type | Potential Application to 3-Chloro-5-isopropylbenzisoxazole |
| Cross-Coupling Reactions | Functionalization at the 3-position via the chloro group. |
| Cycloaddition Reactions | Synthesis of the benzisoxazole core from appropriate precursors. acs.org |
| Ring-Opening Reactions | Transformation of the isoxazole ring to access other heterocyclic systems. |
| C-H Activation | Direct functionalization of the aromatic ring. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chloro-5-isopropylbenzisoxazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cycloaddition reactions or functionalization of preformed isoxazole cores. For example, hypervalent iodine-mediated cycloaddition of nitrile oxides to alkynes is effective for constructing the isoxazole ring, with yields influenced by solvent polarity and temperature . Esterification and chlorination steps (e.g., using thionyl chloride) are critical for introducing substituents like chloro and isopropyl groups, as demonstrated in analogous isoxazole syntheses . Optimizing stoichiometry and reaction time (e.g., 6 hours for ester formation) can improve yields up to 85% .
Q. How is the crystal structure of 3-Chloro-5-isopropylbenzisoxazole characterized, and what structural parameters are key to its reactivity?
- Methodological Answer : X-ray crystallography is the gold standard for determining bond lengths, dihedral angles, and hydrogen-bonding motifs. For instance, in related isoxazole derivatives, bond lengths within the isoxazole ring (e.g., C–N = 1.306–1.316 Å, N–O = 1.402–1.429 Å) and dihedral angles between aromatic rings (e.g., 7.37°) correlate with electronic delocalization and steric effects, influencing reactivity in substitution reactions .
Q. What biological activities are associated with the benzisoxazole scaffold, and how do they inform target selection for 3-Chloro-5-isopropylbenzisoxazole?
- Methodological Answer : Benzisoxazole derivatives exhibit anti-inflammatory, antibacterial, and neuroleptic activities due to their ability to interact with biological targets like enzymes or receptors . For example, substituted benzisoxazoles targeting MAPK pathways or microbial enzymes can guide structure-activity relationship (SAR) studies for 3-Chloro-5-isopropylbenzisoxazole derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, HRMS) for halogenated benzisoxazoles?
- Methodological Answer : Contradictions often arise from tautomerism or impurities. Combining high-resolution mass spectrometry (HRMS) with 2D NMR (e.g., - HSQC) can clarify molecular formulas and connectivity . Iterative refinement using X-ray data (e.g., hydrogen placement at ) ensures accurate structural assignments .
Q. What strategies mitigate side reactions during the synthesis of halogenated benzisoxazoles like 3-Chloro-5-isopropylbenzisoxazole?
- Methodological Answer : Side reactions (e.g., over-chlorination) are minimized using controlled reagent addition (e.g., dropwise thionyl chloride in ice baths) and protecting groups for sensitive functionalities . Post-reaction purification via column chromatography or recrystallization (e.g., ethyl acetate) isolates the desired product .
Q. How can computational modeling guide the design of 3-Chloro-5-isopropylbenzisoxazole derivatives with enhanced bioactivity?
- Methodological Answer : Density functional theory (DFT) calculations predict electronic effects of substituents (e.g., chloro groups increase electrophilicity), while molecular docking identifies potential binding poses with targets like bacterial enzymes . Experimental validation via MIC assays against pathogens refines these models .
Q. What experimental approaches assess the environmental stability and degradation pathways of 3-Chloro-5-isopropylbenzisoxazole?
- Methodological Answer : Accelerated stability studies under varying pH, temperature, and UV exposure identify degradation products, analyzed via LC-MS. Ecotoxicity assays (e.g., Daphnia magna exposure) evaluate environmental risks, guided by protocols for analogous chlorinated heterocycles .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
